Indo 1 pentapotassium salt
Overview
Description
Indo-1 (potassium salt) is a ratiometric fluorescent calcium indicator widely used in scientific research. It is particularly valued for its ability to measure intracellular calcium concentrations accurately. Indo-1 (potassium salt) has a dual emissions peak and a single excitation, making it ideal for flow cytometry and laser scanning microscopy .
Mechanism of Action
Target of Action
Indo 1 pentapotassium salt is primarily targeted towards calcium ions (Ca2+) in the cell . It acts as a fluorescent probe for Ca2+, allowing for the measurement of intracellular calcium concentrations .
Mode of Action
The compound interacts with its target, the calcium ions, by binding to them . This binding event causes a significant shift in the fluorescent emission of this compound. Specifically, the maximum emission wavelength shifts from 482 nm to 398 nm upon Ca2+ binding .
Pharmacokinetics
It can be loaded into cells via methods like microinjection or scrape loading . The compound is soluble in DMSO .
Result of Action
The primary result of this compound’s action is the detection and measurement of intracellular calcium concentrations . By binding to calcium ions and changing its fluorescence, it provides a means to visualize and quantify changes in calcium levels within the cell.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of efflux of the compound from the cell can increase with temperature . Additionally, the compound should be stored at 4°C and protected from light, especially in solution, to maintain its stability .
Biochemical Analysis
Biochemical Properties
Indo 1 Pentapotassium Salt is a cell impermeable fluorescent probe for Ca2+ . It has a lower affinity than FURA 2 and gives a large shift in fluorescent emission from 482 nm to 398 nm upon Ca2+ binding .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by acting as a fluorescent calcium chelator . It is particularly useful in flow cytometry studies .
Molecular Mechanism
Upon binding to Ca2+, the emission maximum of this compound shifts from 480 nm to 400 nm . This shift in emission is a key part of its mechanism of action at the molecular level.
Temporal Effects in Laboratory Settings
This compound is stable for at least 2 years after receipt when stored at -20°C . It can be measured within an hour without significant fluorescence loss due to leakage or photobleaching .
Metabolic Pathways
This compound plays a role in the calcium signaling pathway by acting as a fluorescent calcium chelator
Transport and Distribution
This compound is a membrane-impermeant calcium indicator . It can be loaded into cells via microinjection or scrape loading .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Indo-1 (potassium salt) involves the reaction of 2- [4- (bis (carboxymethyl)amino)-3- [2- [2- (bis (carboxymethyl)amino)- 5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylic acid with potassium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the potassium salt .
Industrial Production Methods
In industrial settings, the production of Indo-1 (potassium salt) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Indo-1 (potassium salt) primarily undergoes complexation reactions with calcium ions. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .
Common Reagents and Conditions
The primary reagent used with Indo-1 (potassium salt) is calcium chloride, which facilitates the binding of calcium ions to the compound. The reaction conditions usually involve an aqueous medium with a controlled pH to maintain the stability of the compound .
Major Products Formed
The major product formed from the reaction of Indo-1 (potassium salt) with calcium ions is a calcium-bound Indo-1 complex. This complex exhibits a shift in its emission maximum from 475-485 nm without calcium to 400-410 nm when bound to calcium .
Scientific Research Applications
Indo-1 (potassium salt) is extensively used in various scientific research fields:
Chemistry: It is used as a fluorescent indicator to study calcium ion dynamics in chemical reactions.
Biology: Indo-1 (potassium salt) is employed in cell biology to measure intracellular calcium levels, which are crucial for various cellular processes.
Medicine: It is used in medical research to study calcium signaling pathways, which play a vital role in numerous physiological processes.
Industry: Indo-1 (potassium salt) is used in industrial applications that require precise measurement of calcium ion concentrations .
Comparison with Similar Compounds
Similar Compounds
Fura-2: Another ratiometric calcium indicator with dual emissions peaks but different excitation properties.
Fluo-3: A non-ratiometric calcium indicator with a single emission peak.
Rhod-2: A calcium indicator with a longer wavelength emission compared to Indo-1.
Uniqueness
Indo-1 (potassium salt) is unique due to its dual emissions peak and single excitation property, which makes it particularly suitable for flow cytometry and laser scanning microscopy. Unlike Fura-2, Indo-1 maintains its ratiometric emission, providing more reliable and accurate measurements of calcium concentrations .
Properties
IUPAC Name |
pentapotassium;2-[4-[bis(carboxylatomethyl)amino]-3-[2-[2-[bis(carboxylatomethyl)amino]-5-methylphenoxy]ethoxy]phenyl]-1H-indole-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H31N3O12.5K/c1-18-2-6-24(34(14-28(36)37)15-29(38)39)26(10-18)46-8-9-47-27-13-20(5-7-25(27)35(16-30(40)41)17-31(42)43)22-11-19-3-4-21(32(44)45)12-23(19)33-22;;;;;/h2-7,10-13,33H,8-9,14-17H2,1H3,(H,36,37)(H,38,39)(H,40,41)(H,42,43)(H,44,45);;;;;/q;5*+1/p-5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZPRMSXVNDMAN-UHFFFAOYSA-I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)[O-])CC(=O)[O-])OCCOC2=C(C=CC(=C2)C3=CC4=C(N3)C=C(C=C4)C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[K+].[K+].[K+].[K+].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26K5N3O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70421985 | |
Record name | Indo 1 pentapotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
840.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132319-56-3 | |
Record name | Indo 1 pentapotassium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70421985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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